(4-Chloro-5-fluoropyridin-3-YL)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-5-fluoropyridin-3-yl)methanamine is a chemical compound with the molecular formula C6H6ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-fluoropyridin-3-yl)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method includes the reaction of 4-chloro-5-fluoropyridine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of (4-Chloro-5-fluoropyridin-3-yl)methanamine may involve large-scale halogenation and amination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-5-fluoropyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
(4-Chloro-5-fluoropyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-5-fluoropyridin-3-yl)methanamine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to form strong bonds with target molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-6-fluoropyridin-2-yl)methanamine
- (5-Chloro-4-fluoropyridin-3-yl)methanamine
- (4-Chloro-6-fluoropyridin-3-yl)methanamine
Uniqueness
(4-Chloro-5-fluoropyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of chlorine and fluorine atoms imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H6ClFN2 |
---|---|
Molecular Weight |
160.58 g/mol |
IUPAC Name |
(4-chloro-5-fluoropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6ClFN2/c7-6-4(1-9)2-10-3-5(6)8/h2-3H,1,9H2 |
InChI Key |
BGSHNQRLXOYRMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.